molecular formula C21H22N2O4S2 B2608877 N-(3-ethylphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1207040-40-1

N-(3-ethylphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B2608877
CAS No.: 1207040-40-1
M. Wt: 430.54
InChI Key: NFVBOGCWJWPNCV-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a sulfamoyl group at the 3-position of the thiophene ring. The sulfamoyl moiety is substituted with a 4-methoxyphenyl and methyl group, while the amide nitrogen is linked to a 3-ethylphenyl group. The compound’s molecular formula is C26H27N3O4S2, with a molecular weight of 517.64 g/mol (calculated). Its synthesis likely follows microwave-assisted protocols involving thiophene carboxamide intermediates, as seen in analogous compounds .

Properties

IUPAC Name

N-(3-ethylphenyl)-3-[(4-methoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S2/c1-4-15-6-5-7-16(14-15)22-21(24)20-19(12-13-28-20)29(25,26)23(2)17-8-10-18(27-3)11-9-17/h5-14H,4H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVBOGCWJWPNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Core: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction, where a carboxylic acid derivative reacts with an amine in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Substitution with Ethylphenyl and Methoxyphenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions, where the thiophene ring undergoes substitution with ethylphenyl and methoxyphenyl halides in the presence of a base such as potassium carbonate.

    Sulfamoylation: The sulfamoyl group can be introduced by reacting the intermediate compound with a sulfonamide derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are used to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-ethylphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the thiophene ring and various functional groups suggests it may interact with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industrial applications, this compound can be used in the development of advanced materials, such as organic semiconductors and polymers. Its structural features contribute to desirable electronic properties, making it useful in the production of electronic devices.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific application and require further research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related thiophene carboxamide and sulfamoyl derivatives, focusing on substituent effects, physicochemical properties, and inferred bioactivity.

Structural Analogues with Variations in Sulfamoyl Substituents

  • N-(3-ethylphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide (F391-0097) Key Difference: The sulfamoyl group here has a 4-fluorophenyl substituent instead of 4-methoxyphenyl, and an additional phenyl group at the thiophene’s 4-position. Impact: Fluorine’s electronegativity may enhance metabolic stability but reduce electron-donating effects compared to methoxy. Synthesis: Not detailed in evidence, but similar microwave-assisted methods may apply .
  • N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide

    • Key Difference : The sulfonyl group is substituted with a 4-chlorobenzyl moiety, and the amide nitrogen is linked to a 4-chlorophenyl group.
    • Impact : Chlorine atoms increase lipophilicity (ClogP ≈ 4.5) and may enhance cytotoxicity. The molecular weight (426.34 g/mol ) is lower than the target compound, suggesting differences in solubility .
  • LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Key Difference: A benzyl(methyl)sulfamoyl group replaces the thiophene ring, and the scaffold is a 1,3,4-oxadiazole. LMM5 exhibits antifungal activity against C. albicans, suggesting sulfamoyl substitutions (benzyl vs. 4-methoxyphenyl) influence target binding .

Analogues with Variations in Amide Substituents

  • N-(2-Nitrophenyl)thiophene-2-carboxamide

    • Key Difference : The amide nitrogen is linked to a 2-nitrophenyl group instead of 3-ethylphenyl.
    • Impact : The nitro group introduces strong electron-withdrawing effects, reducing basicity. Crystallography reveals dihedral angles (8.5–13.5°) between thiophene and benzene rings, affecting molecular packing and solubility. Reported antibacterial/antifungal activity highlights the role of nitro groups in redox interactions .
  • Compound 11 (5-Cyano-N-(4-methoxyphenyl)-4-[2-(2-chlorophenyl)aminoacetamido]-2-phenylaminothiophene-3-carboxamide) Key Difference: A 2-chlorophenylaminoacetamido group at the 4-position and a cyano group at the 5-position. Impact: The cyano group increases polarity (melting point: 156–158°C), while the chloro substituent may enhance halogen bonding with biological targets. Yield (66%) suggests moderate synthetic accessibility compared to simpler sulfamoyl derivatives .

Inferred Bioactivity Trends

  • Sulfamoyl Substitutions : Methoxy groups (target compound) may improve solubility via hydrogen bonding, whereas fluorine (F391-0097) or chlorine () enhance stability and target affinity.
  • Amide Substituents : 3-Ethylphenyl (target) balances lipophilicity and steric effects, while nitro () or chlorophenyl () groups introduce reactive or bulky motifs.
  • Thiophene vs. Oxadiazole Scaffolds : Thiophene derivatives (target, F391-0097) offer conformational flexibility, while oxadiazoles (LMM5) provide rigid, planar structures for enzyme inhibition .

Biological Activity

N-(3-ethylphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various targets, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene core substituted with an ethylphenyl group and a methoxyphenyl sulfamoyl moiety. Its molecular formula can be expressed as C16_{16}H18_{18}N2_{2}O3_{3}S, indicating the presence of sulfur and nitrogen, which are often associated with biological activity.

Research indicates that compounds with similar structures exhibit significant interactions with key proteins involved in apoptosis and cancer cell proliferation:

  • Inhibition of Anti-apoptotic Proteins : Compounds with a thiophene-2-sulfonamide core have shown sub-micromolar binding affinities to anti-apoptotic proteins such as Mcl-1 and Bcl-2, which are crucial in regulating cell survival. For instance, related compounds demonstrated Ki values of 0.3-1 µM against these targets, suggesting that this compound may similarly inhibit these proteins, promoting apoptosis in tumor cells .
  • Induction of Apoptosis : In vitro studies on similar thiophene derivatives have shown that they can induce apoptosis through the mitochondrial pathway, evidenced by cytotoxicity assays yielding IC50 values below 10 µM . This suggests that the compound may act as an effective apoptosis inducer.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and structurally related compounds:

Activity Target Binding Affinity (Ki) IC50 (µM) Comments
Apoptosis InductionMcl-10.3 - 0.4<10Promotes cell death in cancer models
Apoptosis InductionBcl-2≈1<10Similar mechanism to ABT-737
CytotoxicityTumor CellsN/A<10Effective against various cancer lines

Case Studies and Research Findings

Recent studies have highlighted the potential of thiophene derivatives in drug development:

  • Anticancer Activity : A study demonstrated that thiophene-based compounds could significantly inhibit cancer cell growth by inducing apoptosis through mitochondrial pathways. This was particularly noted in HL-60 leukemia cells .
  • Potential for COVID-19 Treatment : Another research effort focused on spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives, showing promising binding affinities to SARS-CoV-2 main protease (Mpro), suggesting that structural modifications similar to those in this compound could lead to effective antiviral agents .

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